

PI3K-IN-9 isoform selectivity profiling against other PI3Ks.

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Compound of Interest

Compound Name: PI3K-IN-9
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PI3K-IN-9: A Comparative Guide to Isoform Selectivity

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the isoform selectivity profile of the phosphoinositide 3-kinase (PI3K) inhibitor, **PI3K-IN-9**, against other known PI3K inhibitors. The information is supported by experimental data and detailed methodologies to assist in the evaluation of this compound for research and development purposes.

Isoform Selectivity Profile of PI3K-IN-9 and Other PI3K Inhibitors

The following table summarizes the inhibitory activity of **PI3K-IN-9** and a selection of other PI3K inhibitors against the four Class I PI3K isoforms (α , β , γ , and δ). This quantitative data allows for a direct comparison of the isoform selectivity of each compound. **PI3K-IN-9** demonstrates notable selectivity for the γ and δ isoforms.

Inhibitor	PI3K α (p110 α)	PI3K β (p110 β)	PI3K γ (p110 γ)	PI3K δ (p110 δ)
PI3K-IN-9	Inactive	Inactive	8.0 (pIC50)	Moderately Potent
Alpelisib (BYL719)	52 nM (IC50)	1,300 nM (IC50)	290 nM (IC50)	250 nM (IC50)
Buparlisib (BKM120)	52 nM (IC50)	166 nM (IC50)	262 nM (IC50)	116 nM (IC50)
Idelalisib (CAL-101)	8,600 nM (IC50)	4,000 nM (IC50)	830 nM (IC50)	2.5 nM (IC50)
Copanlisib (BAY 80-6946)	0.5 nM (IC50)	3.7 nM (IC50)	6.4 nM (IC50)	0.7 nM (IC50)

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. "Inactive" indicates that no significant inhibition was observed in cellular assays designed to assess PI3K α and PI3K β activity.[1] The "moderately potent" description for PI3K δ is as stated in the source publication.[1]

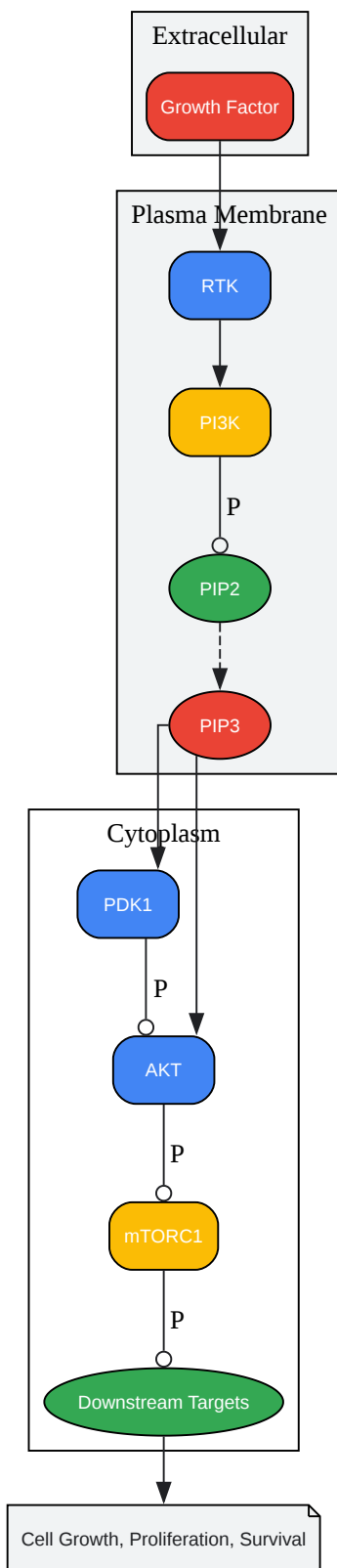
Off-Target Activity of PI3K-IN-9

In addition to its activity on PI3K isoforms, **PI3K-IN-9** has been profiled against a broader panel of kinases. At a concentration of 1 μ M, approximately 100% inhibition was observed for PI3K γ and DRAK1.[1] Greater than 50% inhibition was seen for CLK4 and PI3K δ . [1] The pIC50 values for the off-target kinases DRAK1 and CLK4 were determined to be 8.0 and 6.9, respectively, indicating potent inhibition.[1]

The PI3K Signaling Pathway

The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors

such as AKT and PDK1 to the plasma membrane, leading to their activation and the subsequent phosphorylation of a multitude of downstream targets that drive cellular responses.



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Caption: The PI3K signaling pathway.

Experimental Protocols

The determination of the isoform selectivity of PI3K inhibitors is typically achieved through in vitro biochemical assays. These assays measure the ability of a compound to inhibit the kinase activity of each purified PI3K isoform. Common methodologies include:

1. ADP-Glo™ Kinase Assay:

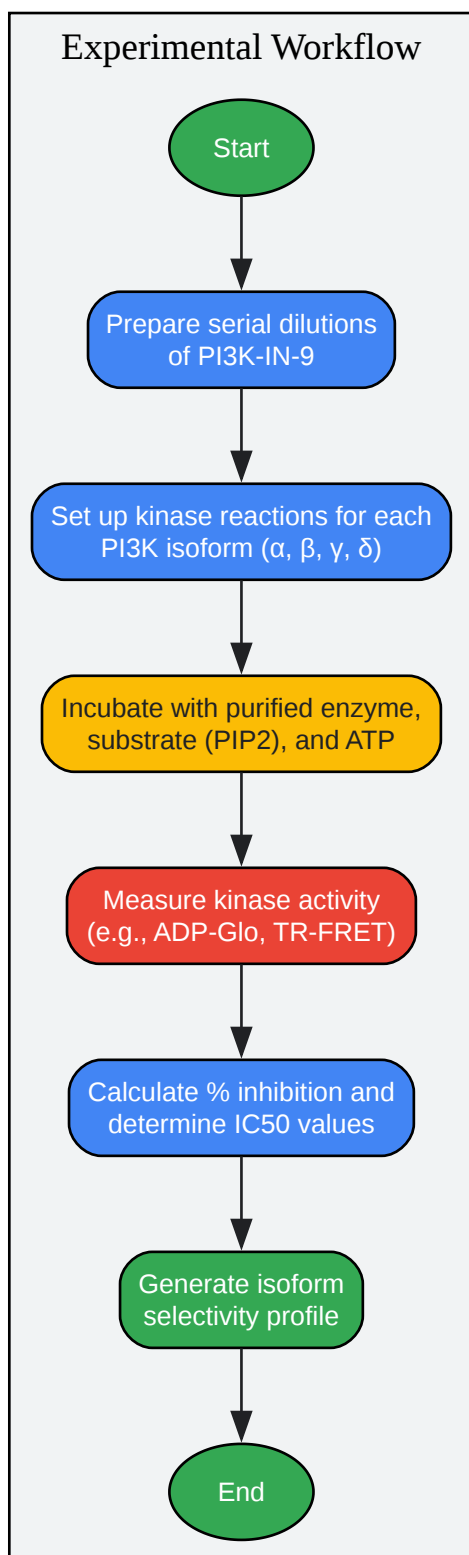
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase reaction is performed by incubating the purified PI3K enzyme with its lipid substrate (e.g., PIP₂) and ATP, in the presence of various concentrations of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is directly proportional to the amount of ADP produced and thus reflects the kinase activity. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

2. LanthaScreen™ TR-FRET Kinase Assay:

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay utilizes a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). In the absence of inhibition, the kinase phosphorylates the substrate, allowing the antibody to bind. Upon excitation of the terbium donor, FRET occurs to the acceptor, resulting in a specific fluorescence signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

General Experimental Workflow:

The following diagram illustrates a typical workflow for determining the isoform selectivity of a PI3K inhibitor.



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Caption: Workflow for PI3K isoform selectivity profiling.

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References

- 1. pubs.acs.org [pubs.acs.org]
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